molecular formula C₂₄H₂₅NO₅ B1141305 (13aS)​-12,​13,​13a,​14-​Tetrahydro-​2,​3,​6,​7-​tetramethoxydibenzo[f,​h]​pyrrolo[1,​2-​b]​isoquino CAS No. 87302-61-2

(13aS)​-12,​13,​13a,​14-​Tetrahydro-​2,​3,​6,​7-​tetramethoxydibenzo[f,​h]​pyrrolo[1,​2-​b]​isoquino

Cat. No. B1141305
CAS RN: 87302-61-2
M. Wt: 407.46
InChI Key:
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Description

The compound (13aS)​-12,​13,​13a,​14-​Tetrahydro-​2,​3,​6,​7-​tetramethoxydibenzo[f,​h]​pyrrolo[1,​2-​b]​isoquinolin-11 (9H)-one is an intermediate in the synthesis of (+)-(S)-Tylophorine . It is a major alkaloid of Tylophora indica .


Molecular Structure Analysis

The molecular weight of the compound is 407.46 and its molecular formula is C24H25NO5 . It appears as a yellow solid .


Physical And Chemical Properties Analysis

The compound is soluble in DCM (Dichloromethane) . It has a molecular weight of 407.46 and a molecular formula of C24H25NO5 . The compound appears as a yellow solid .

Mechanism of Action

The mechanism of action of this compound is not detailed in the search results. As it is an intermediate in the synthesis of (+)-(S)-Tylophorine , its mechanism of action may be related to the properties of this alkaloid.

Future Directions

The future directions of research and application of this compound are not detailed in the search results. Given its role as an intermediate in the synthesis of (+)-(S)-Tylophorine , future research may focus on improving the synthesis process or exploring the properties and applications of this alkaloid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (13aS)-12,13,13a,14-tetrahydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquino involves the condensation of two key starting materials, 2-methoxyphenylacetonitrile and 2,3,4,9-tetramethoxyphenanthrene-1,10-dione, followed by a series of reactions to form the final product.", "Starting Materials": [ "2-methoxyphenylacetonitrile", "2,3,4,9-tetramethoxyphenanthrene-1,10-dione", "Sodium hydride", "Methanol", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: Condensation of 2-methoxyphenylacetonitrile and 2,3,4,9-tetramethoxyphenanthrene-1,10-dione using sodium hydride as a base in methanol to form a dihydroisoquinoline intermediate.", "Step 2: Reduction of the dihydroisoquinoline intermediate using hydrogen gas and palladium on carbon as a catalyst to form the tetrahydroisoquinoline intermediate.", "Step 3: Methylation of the tetrahydroisoquinoline intermediate using methyl iodide and potassium carbonate as a base to form the tetramethoxy derivative.", "Step 4: Dehydration of the tetramethoxy derivative using trifluoroacetic acid to form the final product, (13aS)-12,13,13a,14-tetrahydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquino." ] }

CAS RN

87302-61-2

Product Name

(13aS)​-12,​13,​13a,​14-​Tetrahydro-​2,​3,​6,​7-​tetramethoxydibenzo[f,​h]​pyrrolo[1,​2-​b]​isoquino

Molecular Formula

C₂₄H₂₅NO₅

Molecular Weight

407.46

Origin of Product

United States

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